![molecular formula C20H23NO4 B5133541 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid, also known as IBPPA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in the treatment of various inflammatory conditions.
作用機序
The mechanism of action of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the inhibition of COX-2 and nitric oxide synthase (NOS) enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. NOS is responsible for the production of nitric oxide, which is involved in inflammation and vasodilation. By inhibiting these enzymes, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
実験室実験の利点と制限
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized in terms of its chemical and pharmacological properties. It is also relatively easy to synthesize and purify. However, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has some limitations for lab experiments. It is a relatively large and complex molecule, which may make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the investigation of the anti-inflammatory and analgesic effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in human clinical trials. Additionally, the use of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in combination with other anti-inflammatory drugs or therapies may be explored. Finally, the investigation of the potential side effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid and its metabolites is an important area of future research.
合成法
The synthesis of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the reaction between 4-isobutoxybenzoic acid and phenylalanine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which results in the formation of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been extensively studied in the field of medicinal chemistry due to its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to inhibit the production of nitric oxide, which is another mediator of inflammation.
特性
IUPAC Name |
3-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14(2)13-25-17-10-8-16(9-11-17)20(24)21-18(12-19(22)23)15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLLSEZJXZVABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)
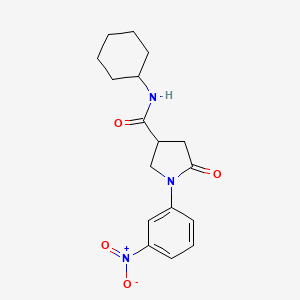
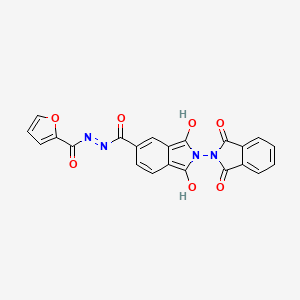
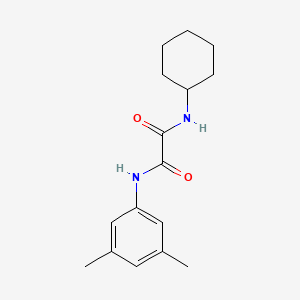

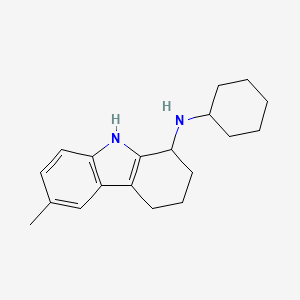
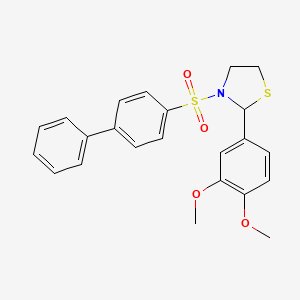
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)